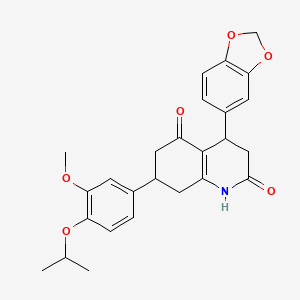![molecular formula C22H25N3O2 B5518708 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5518708.png)
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a hydroxy-methylbutyl group and a phenyl-pyrazolylmethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Hydroxy-Methylbutyl Group: This step involves the alkylation of the benzamide core with a suitable alkyl halide, such as 3-chloro-3-methylbutanol, in the presence of a base like potassium carbonate.
Attachment of the Phenyl-Pyrazolylmethyl Group: The final step involves the reaction of the intermediate with 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent like sodium borohydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy-methylbutyl group and phenyl-pyrazolylmethyl group contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]benzamide: Similar structure but with a different substitution pattern on the pyrazole ring.
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)ethyl]benzamide: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,27)12-11-16-7-6-10-18(13-16)21(26)23-15-19-14-20(25-24-19)17-8-4-3-5-9-17/h3-10,13-14,27H,11-12,15H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNNRGUYIQODAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC(=NN2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B5518625.png)

![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)
![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)
![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)
![3-(4-FLUOROPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5518663.png)
![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)
![2-Phenyltriazolo[4,5-h]quinoxalin-8-amine](/img/structure/B5518681.png)



![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)
![N-({N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B5518716.png)

